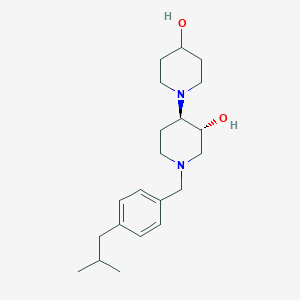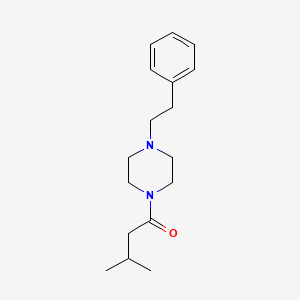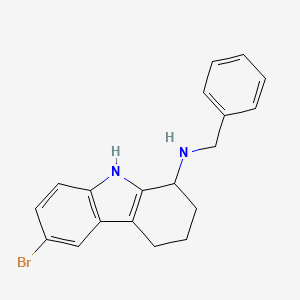
(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol, commonly known as IBBD, is a synthetic compound that belongs to the class of opioid analgesics. It was first synthesized by a group of researchers at the University of Minnesota in 2007. Since then, IBBD has been the subject of extensive scientific research due to its potential as a novel analgesic drug.
Mécanisme D'action
IBBD exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a cascade of biochemical events that ultimately result in the inhibition of pain transmission. Unlike traditional opioid analgesics, IBBD has been shown to have a reduced risk of respiratory depression, which is a common side effect of opioid drugs.
Biochemical and Physiological Effects
IBBD has been shown to have several biochemical and physiological effects in animal models. These effects include the activation of the reward pathway in the brain, which is responsible for the pleasurable effects of opioid drugs. In addition, IBBD has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects in chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
IBBD has several advantages for use in laboratory experiments. It has a high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. In addition, IBBD has a lower risk of addiction and tolerance development compared to traditional opioid analgesics, which makes it a safer alternative for long-term studies.
However, IBBD also has several limitations for use in laboratory experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its analgesic effects. In addition, IBBD has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on IBBD. One area of research is the development of new formulations of IBBD that have improved solubility and longer half-lives. Another area of research is the investigation of the potential of IBBD as a treatment for chronic pain conditions, such as neuropathic pain and cancer pain. Finally, there is a need for further studies on the safety and efficacy of IBBD in human subjects, which will be necessary for its eventual approval as a clinical drug.
Méthodes De Synthèse
The synthesis of IBBD involves a series of chemical reactions that start with the condensation of 4-isobutylbenzaldehyde and piperidine-3,4-diol. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection reactions, to yield the final product, IBBD.
Applications De Recherche Scientifique
IBBD has been extensively studied for its potential as a novel analgesic drug. Several studies have shown that IBBD has potent analgesic effects in animal models of acute and chronic pain. In addition, IBBD has been shown to have a lower risk of addiction and tolerance development compared to traditional opioid analgesics such as morphine.
Propriétés
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16(2)13-17-3-5-18(6-4-17)14-22-10-9-20(21(25)15-22)23-11-7-19(24)8-12-23/h3-6,16,19-21,24-25H,7-15H2,1-2H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLQNIUDMFGNU-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'R*,4'R*)-1'-(4-isobutylbenzyl)-1,4'-bipiperidine-3',4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)


![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5061711.png)

![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5061720.png)
![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)
![9-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5061736.png)
![N-[4-(aminosulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5061744.png)

![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)